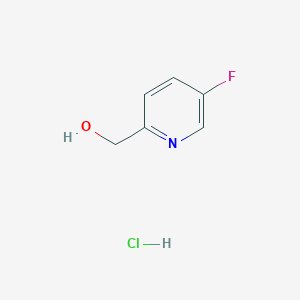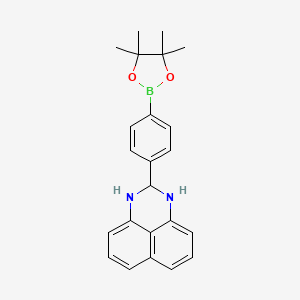
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Übersicht
Beschreibung
The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .
Chemical Reactions Analysis
Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .
Wissenschaftliche Forschungsanwendungen
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBPXZGDAAUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



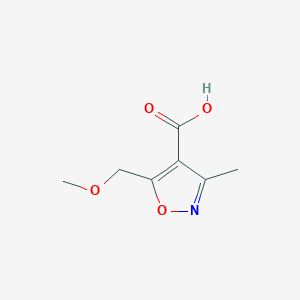
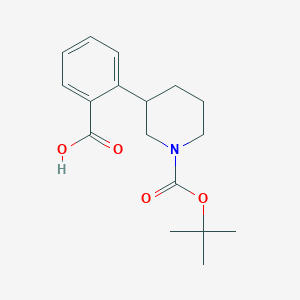
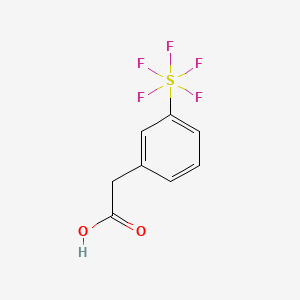
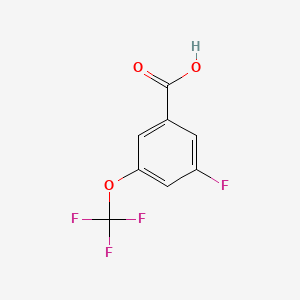
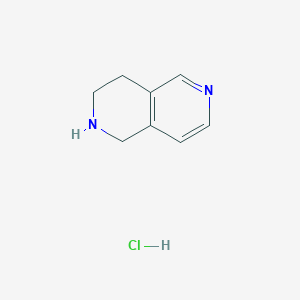
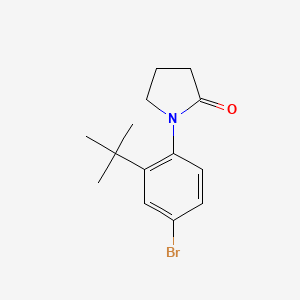
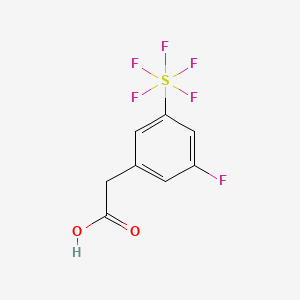
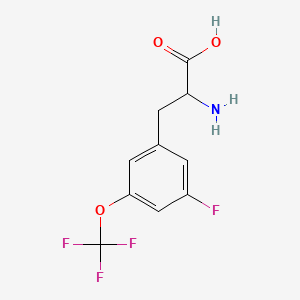
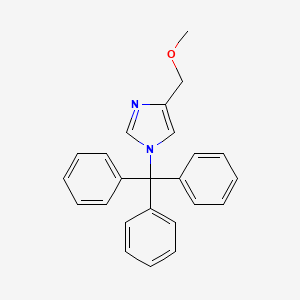
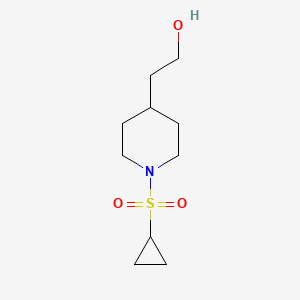
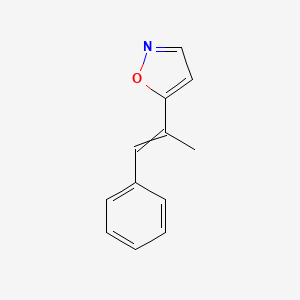
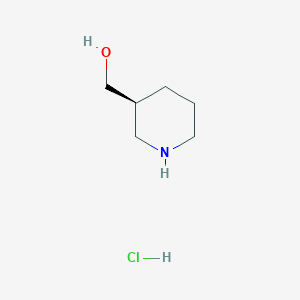
![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
